N-(Furan-2-ylmethyl)-2,6-dimethyloxan-4-amine
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Overview
Description
N-(Furan-2-ylmethyl)-2,6-dimethyloxan-4-amine is an organic compound that features a furan ring attached to an oxan-4-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Furan-2-ylmethyl)-2,6-dimethyloxan-4-amine typically involves the reaction of furan-2-ylmethanol with 2,6-dimethyloxan-4-amine under specific conditions. One common method involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields. The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC, and the final product is purified through crystallization or flash chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve efficiency and scalability. The choice of solvents, temperature, and reaction time are critical factors in maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(Furan-2-ylmethyl)-2,6-dimethyloxan-4-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Furan-2-ylmethanol derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
N-(Furan-2-ylmethyl)-2,6-dimethyloxan-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-(Furan-2-ylmethyl)-2,6-dimethyloxan-4-amine involves its interaction with specific molecular targets. The furan ring can interact with various biomolecules through hydrogen bonding and π-π interactions. The oxan-4-amine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide: Known for its anticancer properties targeting the epidermal growth factor receptor (EGFR).
N-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: Studied for its metal chelation properties and biological activities.
Uniqueness: N-(Furan-2-ylmethyl)-2,6-dimethyloxan-4-amine is unique due to its combination of a furan ring and an oxan-4-amine structure, which imparts distinct chemical reactivity and potential biological activities
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2,6-dimethyloxan-4-amine |
InChI |
InChI=1S/C12H19NO2/c1-9-6-11(7-10(2)15-9)13-8-12-4-3-5-14-12/h3-5,9-11,13H,6-8H2,1-2H3 |
InChI Key |
YHYBEANUFDMSJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(O1)C)NCC2=CC=CO2 |
Origin of Product |
United States |
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